molecular formula C10H19ClSi B14195085 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane CAS No. 919801-06-2

1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane

Cat. No.: B14195085
CAS No.: 919801-06-2
M. Wt: 202.79 g/mol
InChI Key: WWCICJIFNHGVKK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.

Properties

CAS No.

919801-06-2

Molecular Formula

C10H19ClSi

Molecular Weight

202.79 g/mol

IUPAC Name

1-(3-chloropropyl)-1-methyl-2-methylidenesilinane

InChI

InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3

InChI Key

WWCICJIFNHGVKK-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCCC1=C)CCCCl

Origin of Product

United States

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